ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
CAS No.: 175203-82-4
Cat. No.: VC20918794
Molecular Formula: C12H10F3NO3
Molecular Weight: 273.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175203-82-4 |
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Molecular Formula | C12H10F3NO3 |
Molecular Weight | 273.21 g/mol |
IUPAC Name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 |
Standard InChI Key | LLGKTDNPBIFJKJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F |
Introduction
Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a chemical compound belonging to the indole derivative class, known for its diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethoxy group at the 5-position of the indole ring and an ethyl ester at the carboxylic acid functional group located at the 2-position distinguishes this compound from others in its class.
Synthesis Methods
The synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate typically involves several key steps:
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Preparation of Indole Core:
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The synthesis begins with preparing the indole core, which can be achieved through methods like Fischer or Bartoli indole synthesis.
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Introduction of Trifluoromethoxy Group:
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The trifluoromethoxy group is introduced using appropriate reagents such as perfluorobromomethane in conjunction with sodium hydride.
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Esterification:
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The final step involves esterifying the carboxylic acid group with ethanol to form the ethyl ester.
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Step | Description | Reagents/Conditions |
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Preparation of Indole Core | Use Fischer or Bartoli method | Various starting materials |
Introduction of Trifluoromethoxy Group | Use perfluorobromomethane and sodium hydride | Perfluorobromomethane, NaH |
Esterification | React with ethanol under acidic conditions (e.g., HCl) or using catalysts like sulfuric acid |
Biological Activity and Potential Applications
Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate exhibits potential for various biological applications due to its unique structural features:
Mechanism of Action:
While specific mechanisms are not well-documented, indoles generally interact with enzymes and receptors by enhancing stability and lipophilicity due to their substituents.
Comparison with Similar Compounds:
Other compounds like ethyl 5-methyl-, methoxy-, or chloroindoles have different substituents that alter their biological activity profiles compared to ethyl 5-(trifluoromethyl)indoles.
Comparison Table:
Compound Name | Substituent | Unique Properties |
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Ethyl 5-Methylindolene | Methyl | Different lipophilicity |
Ethyl Methoxymethylene | Methoxy | Potentially different bioactivity |
Ethly Chloroindolene | Chloro | Enhanced reactivity |
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